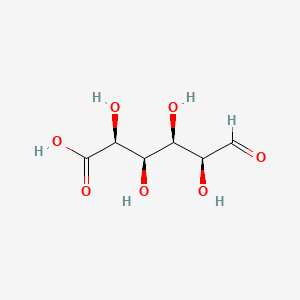
IDURONIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iduronic acid is a significant uronic acid component found in glycosaminoglycans such as dermatan sulfate and heparin . It is also present in heparan sulfate, albeit in smaller amounts compared to its carbon-5 epimer, glucuronic acid . This compound is a pyranose sugar, which can adopt multiple conformations in solution, including chair and skew-boat forms . This flexibility is crucial for its biological functions.
Vorbereitungsmethoden
Iduronic acid can be synthesized through various methods. One notable approach involves the preparation of methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate from methyl 1,2,3,4-tetra-O-β-D-glucuronate . This process includes Ferrier’s photobromination followed by radical reduction with tris(trimethylsilyl)silane . The resulting compound serves as a glycosyl donor for L-iduronidation when activated by bis(trifluoromethanesulfonic)imide . This method is efficient and yields the α-isomer, which is consistent with the configuration of the this compound unit in heparin and heparan sulfate .
Analyse Chemischer Reaktionen
Iduronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include tris(trimethylsilyl)silane for radical reductions and bis(trifluoromethanesulfonic)imide for glycosylation . The major products formed from these reactions are typically derivatives of this compound, such as 2-O-sulfo-iduronic acid . These derivatives play essential roles in biological processes due to their ability to interact with proteins and other biomolecules .
Wissenschaftliche Forschungsanwendungen
Iduronic acid has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In biology, it is a crucial component of glycosaminoglycans, which influence cellular properties such as migration, proliferation, differentiation, and angiogenesis . In medicine, this compound-containing glycosaminoglycans like heparin are used as anticoagulants . Additionally, this compound plays a role in wound healing, inflammation, and cancer regulation . In the industrial sector, this compound derivatives are used in the synthesis of various biomolecules and pharmaceuticals .
Wirkmechanismus
The mechanism of action of iduronic acid involves its ability to adopt multiple conformations, which allows it to interact with various proteins and biomolecules . This interaction is crucial for its biological functions, such as inhibiting respiratory syncytial virus infection by binding to glycosaminoglycans on target cells . The molecular targets of this compound include proteins involved in cellular signaling pathways, which regulate processes like cell migration and proliferation .
Vergleich Mit ähnlichen Verbindungen
Iduronic acid is unique compared to other uronic acids, such as glucuronic acid, due to its ability to adopt multiple conformations . This flexibility enhances its binding potential and biological activity . Similar compounds include glucuronic acid, which is also a component of glycosaminoglycans but lacks the conformational flexibility of this compound . Other related compounds include various uronic acids found in oligosaccharides and glycoconjugates .
Eigenschaften
CAS-Nummer |
3402-98-0 |
|---|---|
Molekularformel |
C6H10O7 |
Molekulargewicht |
194.14 g/mol |
IUPAC-Name |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3+,4-,5+/m1/s1 |
InChI-Schlüssel |
IAJILQKETJEXLJ-LECHCGJUSA-N |
SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O |
Isomerische SMILES |
C(=O)[C@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O |
Kanonische SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O |
Key on ui other cas no. |
3402-98-0 |
Physikalische Beschreibung |
Solid |
Synonyme |
Acid, Iduronic Iduronate Iduronic Acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















